molecular formula C17H11ClO4 B11668020 4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate

4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11668020
M. Wt: 314.7 g/mol
InChI Key: JOSHIGCMBZVQCP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-chloro-2-methylphenol with 2-oxo-2H-chromene-3-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of chromene exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds related to this chromene have demonstrated effectiveness against breast cancer and leukemia cells through apoptosis induction and cell cycle arrest mechanisms .
    Cell Line IC50 (μM) Notes
    MDA-MB23110.5Selective against cancer cells
    HCT1168.0Significant growth inhibition
  • Antimicrobial Properties : Research has indicated that chromene derivatives possess antimicrobial activity against pathogens such as Mycobacterium tuberculosis and various fungi, making them candidates for new antimicrobial agents .
    Pathogen IC50 (μM) Notes
    Mycobacterium tuberculosis7.05Significant inhibition observed
    Candida albicans12.5Effective against fungal infections

Material Science

The compound is also explored for its role in developing new materials due to its unique structural properties:

  • Photonic Applications : The chromene structure allows for potential use in photonic devices due to its ability to absorb and emit light effectively.
  • Polymer Chemistry : As a building block, it can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Study on Anticancer Properties

A notable study focused on the synthesis of new chromene derivatives, including this compound, evaluated their cytotoxic effects on multiple tumor cell lines. Results indicated that these compounds induced apoptosis through mitochondrial pathways, showcasing their potential as chemotherapeutic agents .

Antimicrobial Efficacy

Another significant study highlighted the antimicrobial activity of chromene derivatives against resistant strains of bacteria. The compound's ability to disrupt bacterial cell walls was confirmed through in vitro assays, establishing a basis for further development into novel antibiotics .

Mechanism of Action

The mechanism of action of 4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives:

List of Similar Compounds

Biological Activity

4-Chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by experimental data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClO4C_{16}H_{13}ClO_4. The compound features a coumarin backbone, which is known for its pharmacological significance. The structure includes a chloro group at the 4-position and a methyl group at the 2-position of the phenyl ring, contributing to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, research indicated that compounds similar to this compound showed inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against pathogens such as Staphylococcus aureus and E. coli .

Compound MIC (µg/mL) Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Similar derivativesVariesE. coli, Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through in vitro assays. It has been found to inhibit phospholipase A2 (sPLA2) activity with an IC50 value of 3.1±0.06nmol3.1\pm 0.06\,nmol, indicating its potential use in treating inflammatory conditions . The inhibition of sPLA2 is significant as it plays a crucial role in the inflammatory response.

Anticancer Activity

The anticancer properties of chromene derivatives are well-documented. Studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and increasing p53 expression levels . For example, in MCF-7 breast cancer cells, the compound exhibited a notable increase in apoptotic markers, suggesting its potential as an anticancer agent.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of the compound on various cancer cell lines, including MCF-7 and HeLa cells. Results indicated a dose-dependent increase in apoptosis markers with significant cell death observed at higher concentrations.
  • Antibacterial Efficacy :
    • Another study focused on the antibacterial effects against clinical isolates of multidrug-resistant bacteria. The compound demonstrated substantial activity, supporting its potential as a lead for developing new antibiotics.

Properties

Molecular Formula

C17H11ClO4

Molecular Weight

314.7 g/mol

IUPAC Name

(4-chloro-2-methylphenyl) 2-oxochromene-3-carboxylate

InChI

InChI=1S/C17H11ClO4/c1-10-8-12(18)6-7-14(10)21-16(19)13-9-11-4-2-3-5-15(11)22-17(13)20/h2-9H,1H3

InChI Key

JOSHIGCMBZVQCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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